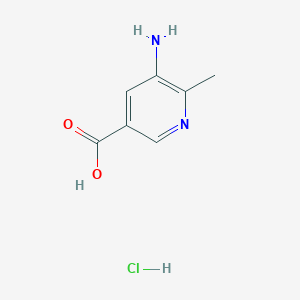

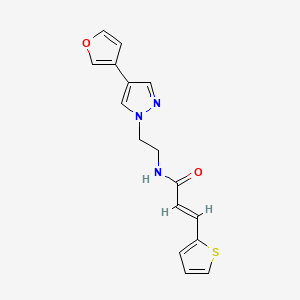

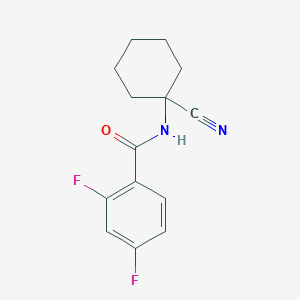

![molecular formula C15H10N2O2 B2543103 2,4-二甲基-5-氧代-5H-色烯并[3,4-c]吡啶-1-碳腈 CAS No. 118733-99-6](/img/structure/B2543103.png)

2,4-二甲基-5-氧代-5H-色烯并[3,4-c]吡啶-1-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a chemical compound with the molecular formula C15H10N2O2 and a molecular weight of 250.25 . It is used in research and has been investigated for its potential biological activities .

Synthesis Analysis

Two different methods leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles have been investigated. One method involves the reaction of 3‐aminocrotonirile with substituted salicylaldehydes, which provides 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with the same substituent on positions 2 and 4 of the system . Another method involves the reaction of 3‐aminocrotonirile with a variety of substituted 3‐acetylcoumarins, leading to 5‐oxo‐5H‐chromeno[3,4-c]pyridine‐1‐carbonitriles with different substituents on positions 2 and 4 .Molecular Structure Analysis

The molecular structure of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile has been confirmed by spectroscopic methods . The presence of a nitrile moiety in the structures with fixed geometry causes a highly downfield shift of the aromatic proton at position 10 in the 1H NMR spectrum .Chemical Reactions Analysis

Valuable 5H-chromeno[3,4-c]pyridines, including 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, have been prepared through ruthenium-catalyzed [2 + 2 + 2] cycloaddition of diversely substituted α,ω-diynes with various cyanamides . The reaction is highly regioselective and tolerates a wide range of 1-ethynyl-2-(prop-2-yn-1-yloxy)benzene derivatives and cyanamides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile, such as its melting point, boiling point, and density, are not specified in the search results .科学研究应用

Antipsychotic Potential

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has been investigated for its potential as an antipsychotic agent. Studies suggest that it may block D4 receptors, making it a candidate for managing psychotic disorders .

Anti-Inflammatory Properties

Researchers have explored the anti-inflammatory effects of this compound. It shows promise in modulating inflammatory pathways, which could be relevant for conditions such as arthritis, autoimmune diseases, and chronic inflammation .

Antibacterial Activity

Chromeno[3,4-c]pyridines: , including our compound of interest, exhibit antibacterial properties. They may inhibit bacterial growth and could be valuable in developing novel antibiotics .

Antifungal Potential

Studies have highlighted the antifungal activity of chromeno[3,4-c]pyridines. These compounds may target fungal pathogens and contribute to the development of antifungal therapies .

Antitubercular Applications

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile: has demonstrated antitubercular activity. This property is crucial in the fight against tuberculosis, a global health concern .

Heterocyclic Synthesis Building Block

The compound serves as a valuable building block in heterocyclic synthesis. Its unique structure allows for the creation of diverse tricyclic pyridines, which can be further functionalized for various applications .

作用机制

While the specific mechanism of action of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is not mentioned in the search results, a series of 5H-chromeno[3,4-c]pyridine derivatives have been identified as dual ROCK1 and ROCK2 inhibitors . These compounds have sub-nanomolar inhibitory affinity for both kinases and excellent kinome selectivity .

安全和危害

属性

IUPAC Name |

2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIUOCZDNPTFMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

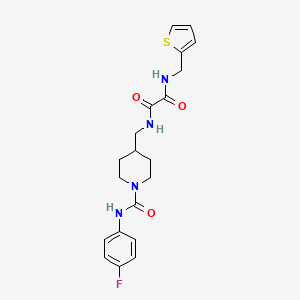

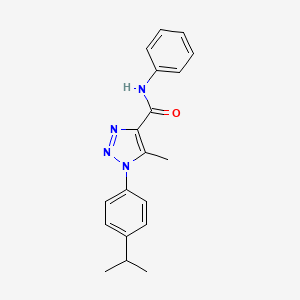

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

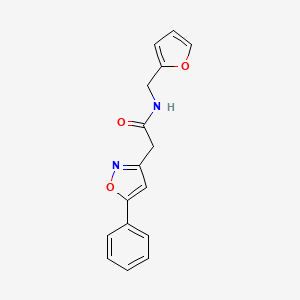

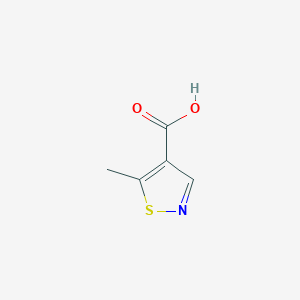

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

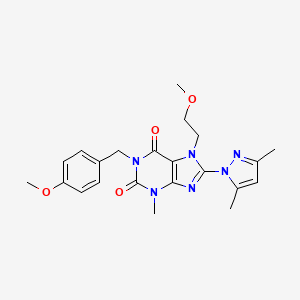

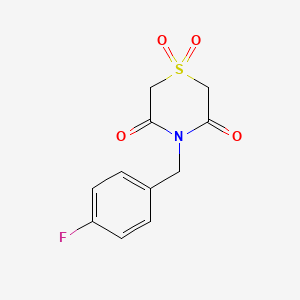

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)